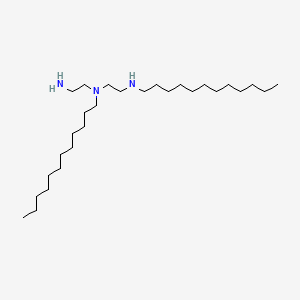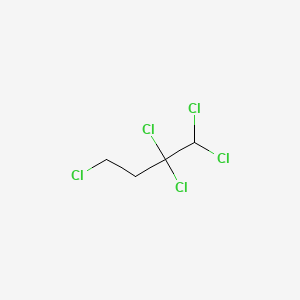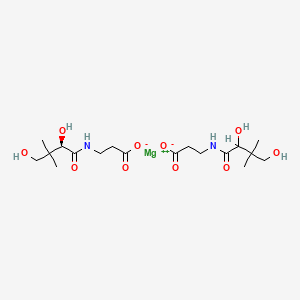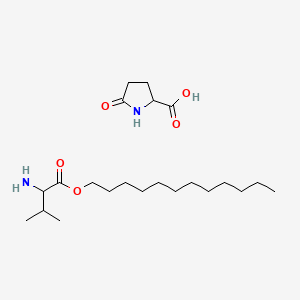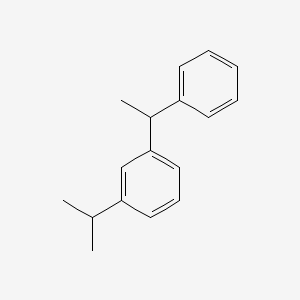
Einecs 285-976-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 285-976-8, also known as orthoboric acid, compound with N,N-diethylprop-2-ynylamine, is a chemical compound with the molecular formula C7H16BNO3 and a molecular weight of 173.01784 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
The preparation of orthoboric acid, compound with N,N-diethylprop-2-ynylamine, involves the reaction of orthoboric acid with N,N-diethylprop-2-ynylamine under controlled conditions. The synthetic route typically includes the following steps:
Reaction Setup: Orthoboric acid is dissolved in a suitable solvent, such as methanol or ethanol.
Addition of Reagent: N,N-diethylprop-2-ynylamine is slowly added to the solution while maintaining a specific temperature range.
Reaction Conditions: The reaction mixture is stirred and heated to a specific temperature to facilitate the formation of the desired compound.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Análisis De Reacciones Químicas
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of boron-containing by-products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of different boron-containing compounds.
Aplicaciones Científicas De Investigación
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Mecanismo De Acción
The mechanism of action of orthoboric acid, compound with N,N-diethylprop-2-ynylamine, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, including inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, can be compared with other similar compounds, such as:
Orthoboric Acid: A simple boron-containing compound with the molecular formula H3BO3.
N,N-Diethylprop-2-ynylamine: An amine compound with the molecular formula C7H13N.
Boron-Containing Compounds: Various boron-containing compounds with different functional groups and properties.
Orthoboric acid, compound with N,N-diethylprop-2-ynylamine, is unique due to its specific combination of orthoboric acid and N,N-diethylprop-2-ynylamine, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
85169-33-1 |
|---|---|
Fórmula molecular |
C7H16BNO3 |
Peso molecular |
173.02 g/mol |
Nombre IUPAC |
boric acid;N,N-diethylprop-2-yn-1-amine |
InChI |
InChI=1S/C7H13N.BH3O3/c1-4-7-8(5-2)6-3;2-1(3)4/h1H,5-7H2,2-3H3;2-4H |
Clave InChI |
IODGZHNZZXXHPM-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.CCN(CC)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[Methyl(1-oxooctadecyl)amino]methyl]pyridinium chloride](/img/structure/B12674721.png)
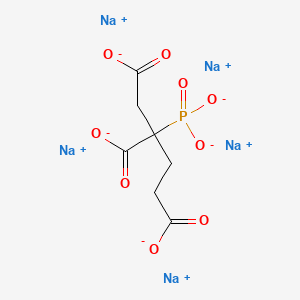
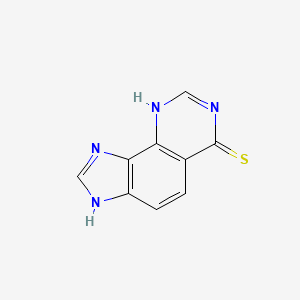
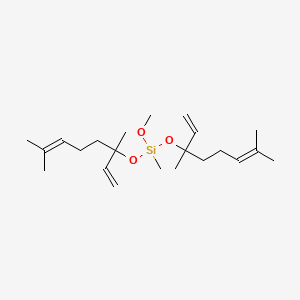
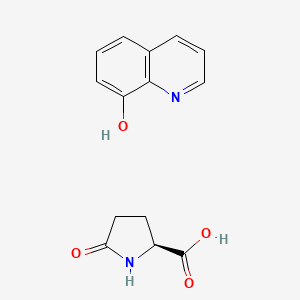

![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)

